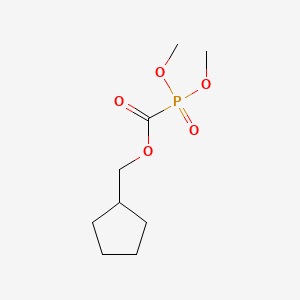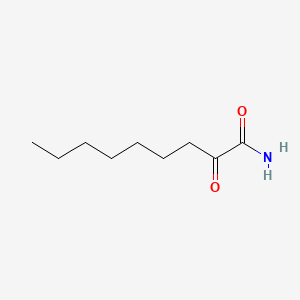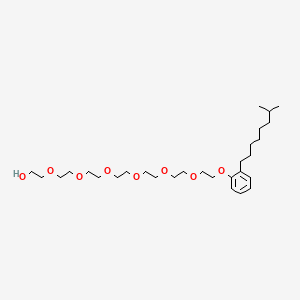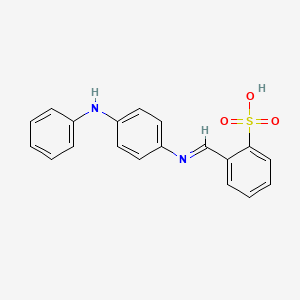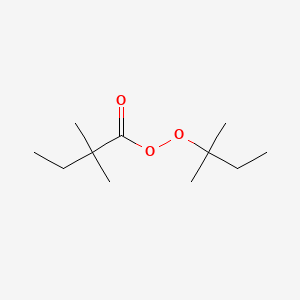
tert-Pentyl 2,2-dimethylperoxybutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Pentyl 2,2-dimethylperoxybutyrate: is an organic peroxide compound with the molecular formula C11H22O3 . It is known for its applications in polymer chemistry, particularly as an initiator in radical polymerization processes . The compound is characterized by its peroxide functional group, which makes it highly reactive and useful in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Pentyl 2,2-dimethylperoxybutyrate can be synthesized through the reaction of tert-pentyl alcohol with 2,2-dimethylbutyric acid in the presence of a peroxide initiator . The reaction typically requires controlled temperature conditions to ensure the stability of the peroxide group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed under controlled conditions . The process is carefully monitored to prevent any thermal decomposition of the peroxide, which can be hazardous .
Chemical Reactions Analysis
Types of Reactions: tert-Pentyl 2,2-dimethylperoxybutyrate primarily undergoes radical decomposition reactions due to the presence of the peroxide group . It can also participate in oxidation reactions where it acts as an oxidizing agent .
Common Reagents and Conditions:
Radical Decomposition: This reaction typically occurs under thermal or photochemical conditions, where the peroxide bond breaks to form free radicals.
Oxidation: Common oxidizing agents used in reactions with this compound include oxygen and other peroxides.
Major Products: The major products formed from the decomposition of this compound include tert-pentyl alcohol and 2,2-dimethylbutyric acid .
Scientific Research Applications
tert-Pentyl 2,2-dimethylperoxybutyrate has a wide range of applications in scientific research :
Polymer Chemistry: It is used as an initiator in the polymerization of various monomers to form polymers.
Biology and Medicine: The compound is studied for its potential use in drug delivery systems due to its ability to generate free radicals.
Industry: It is used in the manufacturing of plastics and other polymeric materials.
Mechanism of Action
The mechanism of action of tert-pentyl 2,2-dimethylperoxybutyrate involves the homolytic cleavage of the peroxide bond to generate free radicals . These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets include various unsaturated compounds that can undergo radical addition reactions .
Comparison with Similar Compounds
- tert-Butyl 2,2-dimethylperoxybutyrate
- tert-Hexyl 2,2-dimethylperoxybutyrate
- tert-Octyl 2,2-dimethylperoxybutyrate
Comparison: tert-Pentyl 2,2-dimethylperoxybutyrate is unique due to its specific alkyl group, which influences its reactivity and stability . Compared to tert-butyl and tert-hexyl analogs, this compound offers a balance between reactivity and stability, making it suitable for a wider range of applications .
Properties
CAS No. |
93778-67-7 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-methylbutan-2-yl 2,2-dimethylbutaneperoxoate |
InChI |
InChI=1S/C11H22O3/c1-7-10(3,4)9(12)13-14-11(5,6)8-2/h7-8H2,1-6H3 |
InChI Key |
BHOJYRVNQUQMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)OOC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


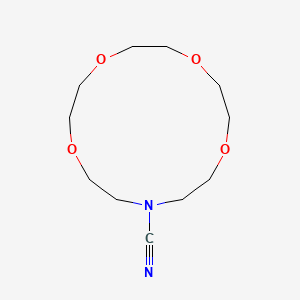
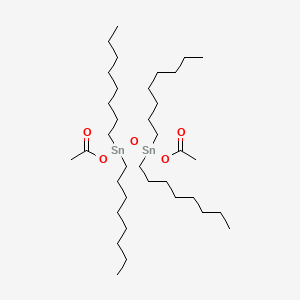
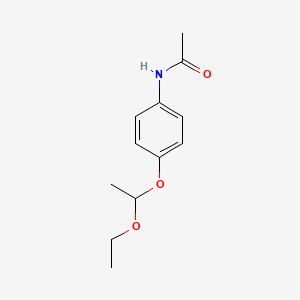

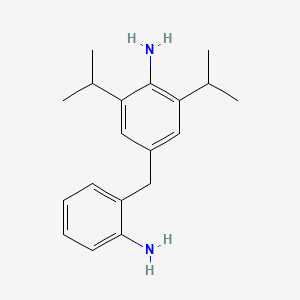
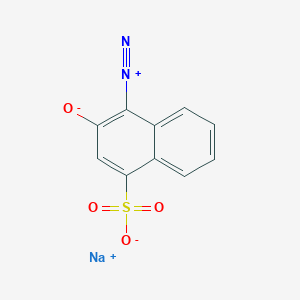
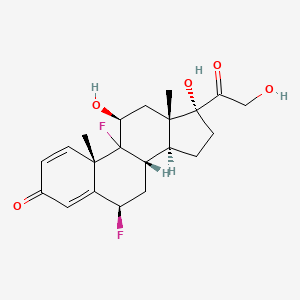

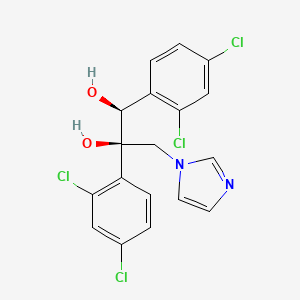
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
